2-amino-6-benzyl-4-(2,3-diethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
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Overview
Description
2-amino-6-benzyl-4-(2,3-diethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex heterocyclic compound that belongs to the class of pyranopyridines. These compounds are known for their diverse biological activities and potential pharmacological properties .
Preparation Methods
The synthesis of 2-amino-6-benzyl-4-(2,3-diethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves a multicomponent reaction (MCR) of aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst. This method is preferred due to its efficiency and ability to produce the desired compound in high yields . Industrial production methods may involve scaling up this reaction under controlled conditions to ensure consistency and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amino and carbonitrile groups. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures.
Scientific Research Applications
2-amino-6-benzyl-4-(2,3-diethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of other complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Due to its pharmacological properties, it is being studied for potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific biological activity being studied. For example, in anticancer research, it may inhibit the proliferation of cancer cells by interfering with cell signaling pathways .
Comparison with Similar Compounds
Similar compounds to 2-amino-6-benzyl-4-(2,3-diethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile include other polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activities and pharmacological properties. The uniqueness of this compound lies in its specific substituents, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C27H27N3O4 |
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Molecular Weight |
457.5 g/mol |
IUPAC Name |
2-amino-6-benzyl-4-(2,3-diethoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C27H27N3O4/c1-4-32-21-13-9-12-19(25(21)33-5-2)23-20(15-28)26(29)34-22-14-17(3)30(27(31)24(22)23)16-18-10-7-6-8-11-18/h6-14,23H,4-5,16,29H2,1-3H3 |
InChI Key |
KRWOWHIMPJFGLO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1OCC)C2C(=C(OC3=C2C(=O)N(C(=C3)C)CC4=CC=CC=C4)N)C#N |
Origin of Product |
United States |
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